molecular formula C8H5N3O3 B188088 7-Nitroquinazolin-4(3H)-one CAS No. 20872-93-9

7-Nitroquinazolin-4(3H)-one

Cat. No.: B188088
CAS No.: 20872-93-9
M. Wt: 191.14 g/mol
InChI Key: LPCJURLBTXOJHS-UHFFFAOYSA-N
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Description

7-Nitroquinazolin-4(3H)-one is a derivative of quinazolinone, a heterocyclic compound with a wide range of applications in medicinal chemistry. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroquinazolin-4(3H)-one typically involves the nitration of quinazolin-4(3H)-one. One common method is the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a nitrating agent such as nitric acid or a mixture of sulfuric acid and nitric acid . The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and degradation of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as graphene oxide nanosheets has been explored to enhance the efficiency of the reaction and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

    Reduction: 7-Aminoquinazolin-4(3H)-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

    Cyclization: Polycyclic heterocycles with potential biological activities.

Scientific Research Applications

Mechanism of Action

The biological activity of 7-Nitroquinazolin-4(3H)-one is primarily attributed to its ability to interact with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic potential .

Comparison with Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the nitro group.

    7-Aminoquinazolin-4(3H)-one: The reduced form of 7-Nitroquinazolin-4(3H)-one.

    6-Nitroquinazolin-4(3H)-one: A similar compound with the nitro group at the 6th position.

Uniqueness: this compound is unique due to the presence of the nitro group at the 7th position, which significantly alters its chemical reactivity and biological activity compared to other quinazolinone derivatives. This structural modification enhances its potential as a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

7-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCJURLBTXOJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318958
Record name 7-NITROQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20872-93-9
Record name 20872-93-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338201
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Record name 7-NITROQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Nitroquinazolin-4(3H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 7-Nitroquinazolin-4(3H)-one and how does it influence its interactions?

A1: this compound crystallizes with intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers. [] These dimers further interact through weaker C—H⋯O and C—H⋯N hydrogen bonds and π–π stacking interactions with a centroid–centroid distance of 3.678 (3) Å. [] This network of interactions contributes to the overall three-dimensional structure of the compound in its crystal form. You can find more details about this in the paper "this compound" published on Semantic Scholar. []

Q2: Are there any known structural analogs of this compound and how do their structures differ?

A2: Yes, one example is 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one, a methaqualone analog. [] This compound differs by the presence of a 2-methylphenyl group attached to the nitrogen atom at position 3 of the quinazoline ring. Interestingly, this 2-tolyl group sits nearly orthogonal (dihedral angle = 85.20 (5)°) to the main fused ring system. [] For further details on this analog, refer to the paper "2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one" on Semantic Scholar. []

Q3: Has this compound been incorporated into larger molecular structures for biological activity studies?

A3: Yes, researchers have synthesized a series of quinolone-substituted quinazolin-4(3H)-ones, incorporating this compound as a core structure, to investigate their anti-inflammatory and anticancer properties. [] This research highlights the potential of utilizing this compound as a building block for designing novel molecules with targeted biological activities. You can delve deeper into these studies by referring to the paper "Novel Quinolone Substituted Quinazolin-4(3H)-Ones as Anti-Inflammatory, Anticancer Agents: Synthesis and Biological Screening" on Semantic Scholar. []

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